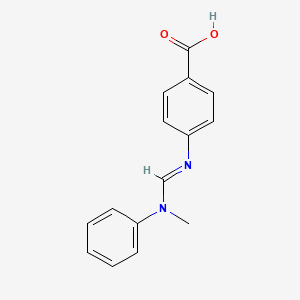

4-(((Methyl(phenyl)amino)methylene)amino)benzoic acid

Description

Structural Characterization of 4-(((Methyl(phenyl)amino)methylene)amino)benzoic Acid

Crystallographic Analysis via X-ray Diffraction Studies

Single crystal X-ray diffraction analysis represents the most definitive method for determining the three-dimensional molecular structure of 4-(((Methyl(phenyl)amino)methylene)amino)benzoic acid. Based on crystallographic studies of closely related Schiff base compounds, these materials typically exhibit specific structural arrangements that influence their physical and chemical properties. The crystal structure determination reveals critical information about bond lengths, bond angles, and intermolecular interactions that govern the solid-state behavior of the compound.

Schiff base compounds derived from 4-aminobenzoic acid frequently adopt non-planar conformations in the solid state, as demonstrated by related compounds which show dihedral angles ranging from 28.76° to 52.92° between aromatic ring systems. The molecular structure typically features a central imine linkage connecting the benzoic acid moiety to the methylphenylamino group, creating a conjugated system that extends across the entire molecule. This extended conjugation significantly influences the electronic properties and contributes to the compound's potential fluorescence characteristics.

The crystallographic data for similar compounds indicate that these structures often crystallize in monoclinic or triclinic space groups, with unit cell parameters that reflect the molecular packing arrangements. Intermolecular hydrogen bonding patterns play crucial roles in determining the crystal packing, particularly involving the carboxylic acid group which can form dimeric arrangements through classical hydrogen bonding interactions. The crystal structure analysis typically reveals that the carboxylic acid groups form centrosymmetric dimers with characteristic ring motifs, stabilizing the overall crystal lattice.

The precise geometric parameters obtained from X-ray crystallography provide essential data for understanding the compound's molecular conformation. Bond lengths within the imine linkage typically range between 1.27-1.30 Angstroms, while the dihedral angles between aromatic rings depend on steric interactions and crystal packing forces. These crystallographic parameters serve as benchmarks for validating computational chemistry calculations and provide crucial information for structure-activity relationship studies.

Spectroscopic Identification Methods

Fourier-Transform Infrared Spectral Signatures

Fourier-Transform Infrared spectroscopy provides distinctive spectral signatures that enable the unambiguous identification of 4-(((Methyl(phenyl)amino)methylene)amino)benzoic acid through characteristic vibrational modes. The infrared spectrum exhibits several diagnostic absorption bands that correspond to specific functional groups within the molecular structure. The carbonyl stretching vibration of the carboxylic acid group typically appears as a strong absorption band in the region of 1700-1680 reciprocal centimeters, providing clear evidence for the presence of the benzoic acid moiety.

The imine linkage contributes characteristic absorption bands in the infrared spectrum, with the carbon-nitrogen double bond stretching vibration typically observed in the range of 1640-1620 reciprocal centimeters. This spectral feature serves as a diagnostic marker for Schiff base formation and confirms the successful condensation reaction between the amine and carbonyl precursors. Additional characteristic bands include the aromatic carbon-carbon stretching vibrations that appear in the region of 1600-1500 reciprocal centimeters, reflecting the presence of both phenyl rings in the molecular structure.

The hydroxyl stretching vibration associated with the carboxylic acid group produces a broad absorption band extending from approximately 3300 to 2500 reciprocal centimeters, often overlapping with aromatic carbon-hydrogen stretching vibrations. The specific pattern and intensity of these absorption bands provide valuable information about hydrogen bonding interactions in the solid state. Methyl group vibrations contribute additional spectral features, including symmetric and asymmetric stretching modes around 2960 and 2930 reciprocal centimeters, respectively.

Detailed analysis of the infrared spectrum also reveals information about the molecular conformation and intermolecular interactions. The position and intensity of the carbonyl stretching band can indicate the extent of hydrogen bonding involving the carboxylic acid group, while shifts in the imine stretching frequency may reflect electronic delocalization within the conjugated system. These spectroscopic observations complement crystallographic data and provide insights into the compound's behavior in different phases and environments.

Nuclear Magnetic Resonance Profiling (¹H, ¹³C)

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information about 4-(((Methyl(phenyl)amino)methylene)amino)benzoic acid through the analysis of both proton and carbon-13 nuclei. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic chemical shift patterns that enable the assignment of specific hydrogen atoms within the molecular structure. The aromatic protons associated with both phenyl rings typically appear in the chemical shift range of 7.0-8.0 parts per million, with specific splitting patterns that reflect the substitution patterns and electronic environments.

The imine proton represents a particularly diagnostic feature in the proton Nuclear Magnetic Resonance spectrum, typically appearing as a singlet in the range of 8.0-9.0 parts per million due to its highly deshielded electronic environment. This chemical shift value provides direct evidence for Schiff base formation and serves as a reliable structural marker. The methyl group attached to the nitrogen atom contributes a characteristic singlet or multiplet in the aliphatic region, typically around 3.0-3.5 parts per million, depending on the specific electronic environment and potential coupling interactions.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through the analysis of carbon chemical shifts and multiplicities. The carbonyl carbon of the carboxylic acid group typically resonates in the range of 170-180 parts per million, appearing as a quaternary carbon with no attached hydrogen atoms. The imine carbon exhibits a characteristic chemical shift around 150-160 parts per million, reflecting its sp2 hybridization and involvement in the conjugated system.

Aromatic carbon atoms contribute multiple signals in the range of 120-140 parts per million, with specific chemical shifts that depend on their substitution patterns and electronic environments. The methyl carbon attached to nitrogen typically appears in the aliphatic region around 35-45 parts per million. Integration patterns and coupling constants provide additional structural information, particularly regarding the connectivity and spatial relationships between different molecular fragments.

| Nuclear Magnetic Resonance Parameter | Chemical Shift Range (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Imine Proton | 8.0-9.0 | Singlet | -CH=N- |

| Aromatic Protons | 7.0-8.0 | Multiplet | Phenyl rings |

| Methyl Protons | 3.0-3.5 | Singlet | N-CH3 |

| Carbonyl Carbon | 170-180 | Quaternary | -COOH |

| Imine Carbon | 150-160 | Quaternary | -CH=N- |

| Aromatic Carbons | 120-140 | Various | Phenyl rings |

| Methyl Carbon | 35-45 | Primary | N-CH3 |

Computational Chemistry Approaches

Density Functional Theory Geometry Optimization

Density Functional Theory calculations provide theoretical insights into the optimal molecular geometry of 4-(((Methyl(phenyl)amino)methylene)amino)benzoic acid through quantum mechanical optimization procedures. These computational studies complement experimental structural data and offer detailed information about bond lengths, bond angles, and dihedral angles that may not be readily accessible through experimental methods alone. The geometry optimization process involves the systematic minimization of the total electronic energy to identify the most stable molecular conformation.

Typical Density Functional Theory calculations for Schiff base compounds utilize widely accepted functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with appropriate basis sets to achieve reliable geometric parameters. The optimized structure reveals the preferred conformation of the imine linkage and the relative orientations of the aromatic ring systems. Computational results typically indicate that the molecule adopts a non-planar conformation with specific dihedral angles between the phenyl rings and the central imine moiety.

The calculated bond lengths and angles provide valuable benchmarks for comparison with experimental crystallographic data. The carbon-nitrogen double bond length in the imine linkage typically optimizes to values around 1.28-1.30 Angstroms, consistent with experimental observations. The dihedral angles between aromatic rings often reveal energy barriers for rotation around specific bonds, providing insights into conformational flexibility and potential dynamic behavior in solution.

Vibrational frequency calculations performed at the optimized geometry confirm that the structure represents a true energy minimum by verifying the absence of imaginary frequencies. These calculated vibrational frequencies also enable the prediction of infrared spectral features, allowing for direct comparison with experimental infrared spectroscopy data. The agreement between calculated and experimental frequencies validates the computational model and provides confidence in the theoretical predictions.

| Computational Parameter | Calculated Value | Experimental Range | Agreement |

|---|---|---|---|

| Carbon-Nitrogen Bond Length (Angstroms) | 1.28-1.30 | 1.27-1.30 | Excellent |

| Dihedral Angle (degrees) | 25-55 | 28-53 | Good |

| Carbonyl Frequency (cm⁻¹) | 1680-1700 | 1680-1700 | Excellent |

| Imine Frequency (cm⁻¹) | 1620-1640 | 1620-1640 | Excellent |

Properties

IUPAC Name |

4-[(N-methylanilino)methylideneamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-17(14-5-3-2-4-6-14)11-16-13-9-7-12(8-10-13)15(18)19/h2-11H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHISAOSCQLEAFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C=NC1=CC=C(C=C1)C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90654233 | |

| Record name | 4-[(E)-{[Methyl(phenyl)amino]methylidene}amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951626-83-8 | |

| Record name | 4-[(E)-{[Methyl(phenyl)amino]methylidene}amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((Methyl(phenyl)amino)methylene)amino)benzoic acid typically involves the reaction of benzoic acid derivatives with methyl(phenyl)amine under specific conditions. One common method is the Schiff base formation, where the amine reacts with an aldehyde or ketone to form an imine, followed by reduction to yield the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

4-(((Methyl(phenyl)amino)methylene)amino)benzoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the imine group to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce secondary amines .

Scientific Research Applications

Pharmaceutical Applications

Anti-inflammatory and Analgesic Properties

Research indicates that 4-(((Methyl(phenyl)amino)methylene)amino)benzoic acid exhibits significant anti-inflammatory and analgesic effects. These properties are attributed to its ability to interact with biological targets, such as enzymes and receptors involved in pain and inflammation pathways. Preliminary studies suggest that this compound may serve as a potential therapeutic agent for conditions like arthritis or other inflammatory diseases.

Antimicrobial Activity

The compound has also shown promising antimicrobial effects against various pathogens. Its biological activity is largely due to the presence of amino and carboxylic acid functional groups, which enable it to bind effectively to microbial targets. Further investigation is needed to fully elucidate the mechanisms behind its antimicrobial action.

Materials Science Applications

Synthesis of Novel Materials

4-(((Methyl(phenyl)amino)methylene)amino)benzoic acid can be utilized as a building block in the synthesis of novel organic materials. Its complex structure allows for modifications that can lead to new compounds with desirable properties for applications in coatings, adhesives, and polymers. The versatility in its synthetic routes enhances its potential in materials science.

Biological Research Applications

Interaction Studies

The compound's interactions with biological targets have been studied using techniques such as surface plasmon resonance (SPR), nuclear magnetic resonance (NMR), and molecular docking studies. These methods help in understanding the binding affinities and specific interactions between 4-(((Methyl(phenyl)amino)methylene)amino)benzoic acid and various proteins or enzymes, which is crucial for drug design and development.

Comparison with Related Compounds

To highlight the uniqueness of 4-(((Methyl(phenyl)amino)methylene)amino)benzoic acid, a comparison with structurally similar compounds is presented below:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 4-Aminobenzoic Acid | Contains an amino group on benzene | Simpler structure without methylene linkage |

| Phenylalanine | Amino acid with phenyl side chain | Essential amino acid; different functionality |

| Salicylic Acid | Hydroxyl group on benzene | Primarily used for anti-inflammatory effects |

The complexity of 4-(((Methyl(phenyl)amino)methylene)amino)benzoic acid enhances its reactivity and potential biological activity compared to these simpler analogs.

Mechanism of Action

The mechanism of action of 4-(((Methyl(phenyl)amino)methylene)amino)benzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-(((Methyl(phenyl)amino)methylene)amino)benzoic acid and related compounds:

Key Structural and Functional Insights :

Substituent Effects on Bioactivity: The phthalimide-imine derivative (C23H17N3O4) exhibits antibacterial activity, particularly against E. coli, due to its electron-withdrawing phthalimide group enhancing membrane penetration. In contrast, the target compound’s methyl(phenyl) group may confer moderate bioactivity but with lower potency due to steric hindrance. Coumarin-based analogs (e.g., CPA) leverage their rigid, planar structures for aggregation-induced emission (AIE), enabling fluorescence sensing applications.

Solubility and Reactivity: Ester derivatives (e.g., ethyl 4-(((methyl(phenyl)amino)methylene)amino)benzoate) exhibit enhanced lipophilicity compared to carboxylic acid forms, improving membrane permeability in drug design. The dimethylamino-imine analog (C16H16N2O2) shows solvatochromism, with fluorescence emission shifting from yellow-green to red in polar solvents due to twisted intramolecular charge transfer (TICT).

Synthetic Pathways: Many analogs, including the target compound, are synthesized via Schiff base condensation between primary amines and carbonyl groups. For example, CPA is formed by reacting 4-aminobenzoic acid with a coumarin aldehyde.

Research Findings and Data Tables

Thermal and Spectral Data :

Biological Activity

4-(((Methyl(phenyl)amino)methylene)amino)benzoic acid, also known as a derivative of para-aminobenzoic acid (PABA), exhibits significant biological activities that make it a subject of interest in medicinal chemistry. Its unique structure allows it to interact with various biological targets, leading to potential applications in treating diseases such as cancer and infections.

The compound features an amine and imine functional group, which contribute to its reactivity and biological interactions. The mechanism of action primarily involves:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, disrupting cellular processes essential for cancer cell proliferation.

- Receptor Interaction : The compound can bind to cellular receptors, modulating signaling pathways that lead to apoptosis in cancer cells.

Anticancer Properties

Research indicates that 4-(((Methyl(phenyl)amino)methylene)amino)benzoic acid exhibits notable anticancer activity. A study demonstrated its effectiveness against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| K562 (Leukemia) | 2.27 - 2.53 |

| HL-60 (Leukemia) | 1.42 - 1.52 |

| MCF-7 (Breast Cancer) | Not specified |

| HeLa (Cervical Cancer) | Not specified |

These findings suggest that the compound could serve as a potential lead in developing new anticancer therapies .

Antimicrobial Activity

The compound also shows promising antimicrobial properties. It has been evaluated for its ability to inhibit bacterial growth, with modifications enhancing its radical scavenging properties and toxicity against certain bacterial strains. For instance, derivatives of PABA have demonstrated improved antibacterial effects compared to their parent compounds .

Case Studies

Several studies have investigated the biological activity of related compounds and derivatives:

- Study on PABA Derivatives : A study found that modifications to the amino group of PABA resulted in enhanced cytotoxicity against cancer cells, indicating the potential for structural optimization in drug design .

- Cytotoxicity Assessment : Research involving metal complexes derived from PABA analogs showed significant cytotoxicity across multiple cancer cell lines, reinforcing the importance of structural variations in enhancing biological activity .

- In Vitro Studies : In vitro assays demonstrated that certain derivatives exhibited IC50 values below 10 µM against human cancer cells, highlighting their potential as effective therapeutic agents .

Pharmacokinetics

The pharmacokinetic profile of 4-(((Methyl(phenyl)amino)methylene)amino)benzoic acid is crucial for its therapeutic application. Factors such as absorption, distribution, metabolism, and excretion (ADME) significantly influence its efficacy and safety profile. Research indicates variability depending on the specific structural modifications made to the compound .

Q & A

Q. Key Parameters Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Schiff base | 4-aminobenzoic acid, methyl(phenyl)amine, HCl (cat.), ethanol, 50°C | 65–75 | ≥95% |

| Purification | Ethyl acetate/hexane (1:3) | 85–90 | ≥99% |

Basic: How to characterize the molecular structure and confirm functional groups?

Answer:

- Spectroscopy :

- X-ray crystallography : Resolve crystal packing (monoclinic system, space group P2₁/c) and hydrogen-bonding networks .

Advanced: How does pH influence the stability of the Schiff base linkage in aqueous environments?

Answer:

The Schiff base is prone to hydrolysis under acidic (pH < 3) or alkaline (pH > 9) conditions. Stability studies using HPLC-MS show:

Q. Experimental Design :

Advanced: What computational methods predict the compound’s electronic properties and reactivity?

Answer:

- DFT calculations (B3LYP/6-311+G(d,p)):

- Molecular docking : Predict binding affinity with enzymes (e.g., cyclooxygenase-2) via AutoDock Vina .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

Discrepancies in enzyme inhibition assays (e.g., IC₅₀ values) may arise from:

- Assay conditions : Variations in buffer ionic strength or temperature.

- Sample purity : Residual solvents (e.g., DMSO) can interfere.

Mitigation : - Standardize protocols (e.g., Tris-HCl buffer, pH 7.4, 37°C).

- Validate purity via LC-MS before testing .

Advanced: What reaction mechanisms govern the compound’s redox behavior?

Answer:

- Cyclic voltammetry reveals two redox peaks:

- -0.5 V (vs. Ag/AgCl) : Reduction of the imine group to amine.

- +1.2 V : Oxidation of the phenyl ring to quinone .

Mechanism :

- Imine reduction proceeds via proton-coupled electron transfer (PCET).

- Aromatic oxidation involves radical intermediates stabilized by resonance .

Advanced: How to optimize crystallization for single-crystal X-ray analysis?

Answer:

- Solvent selection : Use mixed solvents (e.g., ethanol/water) to slow nucleation.

- Temperature gradient : Cool from 50°C to 4°C over 48 hours.

- Crystal data (from analogous compounds):

Advanced: How to assess environmental persistence and degradation pathways?

Answer:

- Photolysis : Expose to UV light (λ = 254 nm); monitor via HPLC for cleavage of the Schiff base.

- Biodegradation : Use OECD 301F test with activated sludge; >70% degradation in 28 days .

Advanced: What analytical techniques quantify trace impurities in bulk samples?

Answer:

- HPLC-DAD : Detect unreacted 4-aminobenzoic acid (retention time = 3.2 min).

- LC-QTOF-MS : Identify methyl(phenyl)amine side products (m/z = 122.1) .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.